4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE
Overview
Description
4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination and chlorination:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with various biological targets could lead to the discovery of new therapeutic agents.
Medicine
Medicinal applications include its use as a lead compound in the development of drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and nucleic acids. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,4-THIADIAZOL-3-AMINE
- 4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,4-TRIAZOL-3-AMINE
Uniqueness
The uniqueness of 4-(5-{5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE lies in its dual oxadiazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
4-[5-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5O3/c18-10-5-6-13(25-8-9-3-1-2-4-12(9)19)11(7-10)17-21-16(24-26-17)14-15(20)23-27-22-14/h1-7H,8H2,(H2,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYUNXUFQONDCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C3=NC(=NO3)C4=NON=C4N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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